3-({[3,3'-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-15-4-2-14(3-5-15)19-17(20)18-9-16-8-13(11-23-16)12-6-7-22-10-12/h2-8,10-11H,9H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQKCYGSHJRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea typically involves a multi-step process. One common method includes the Stille coupling reaction, which is used to form the bithiophene core. This reaction involves the coupling of a stannylated thiophene with a halogenated thiophene under palladium catalysis .
The methoxyphenyl urea moiety can be introduced through a reaction between 4-methoxyphenyl isocyanate and an amine derivative of the bithiophene core. This reaction is typically carried out under mild conditions, often at room temperature, to ensure the stability of the urea linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions to introduce halogen atoms onto the thiophene rings.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea has several applications in scientific research:
Materials Science: It is used as a hole transport material in perovskite solar cells, contributing to improved power conversion efficiencies.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. In the context of perovskite solar cells, the compound acts as a hole transport material, facilitating the movement of positive charges and thereby enhancing the efficiency of the solar cell . In medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Compound 5f
3-[(4-Chlorophenyl)({N'-[(4-methoxyphenyl)(phenyl)methylidene]hydrazinecarbonyl}methyl]-1-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}urea (5f) shares the urea backbone but diverges in substituents :
- Electron-withdrawing groups : The 4-chlorophenyl group introduces electronegativity, contrasting with the target compound’s electron-donating 4-methoxyphenyl.
Cyclic N-CF₃ Ureas (Compounds 106–108)
These derivatives (e.g., 106 , 107 , 108 ) feature cyclic urea cores with trifluoromethyl (CF₃) and aromatic substituents :
- Cyclic vs.
- CF₃ substitution : The electron-withdrawing CF₃ group contrasts with the target compound’s methoxy and bithiophene units, altering electronic properties.
Molecular Properties
Table 1. Comparative Molecular Data for Cyclic N-CF₃ Ureas
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 106 | C₁₉H₁₇O₃F₃N₂Na | 401.11 | Benzaldehyde, CF₃, 4-methoxyphenyl |
| 107 | C₂₀H₁₇O₄F₃N₂Na | 429.10 | Isobenzofuran, CF₃, 4-methoxyphenyl |
| 108 | C₂₁H₁₉O₃F₃N₂Na | 427.12 | Indenyl, CF₃, 4-methoxyphenyl |
Data sourced from synthetic protocols and spectroscopic analyses .
Key Observations :
- The CF₃ group in compounds 106–108 increases molecular weight compared to non-fluorinated ureas.
Implications of Structural Differences
- Electronic effects : The target compound’s 4-methoxyphenyl and bithiophene groups likely enhance electron density and conjugation compared to CF₃-containing analogues.
- Steric considerations : Linear urea structures (as in the target) may offer greater synthetic versatility but reduced rigidity compared to cyclic derivatives.
Biological Activity
The compound 3-({[3,3'-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial , anticancer , and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene moiety, which is known for its unique electronic properties, combined with a methoxy-substituted phenyl group. This structure may influence its biological interactions significantly.
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 358.48 g/mol
- CAS Number : 2415522-72-2
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The bithiophene component enhances electron transfer processes, which may facilitate interactions with proteins or enzymes involved in critical cellular pathways.
Antibacterial Activity
Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives of urea and thiourea can effectively inhibit the growth of various bacterial strains.
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. coli, S. aureus | 40 µg/mL | 29 |
| Compound B | P. aeruginosa | 50 µg/mL | 24 |
| This compound | S. typhi, K. pneumoniae | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
Anticancer Activity
The anticancer potential of urea derivatives has been widely studied. Similar compounds have demonstrated promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Hepatocellular Carcinoma : A study highlighted that certain urea derivatives induced apoptosis in hepatocellular carcinoma cells via caspase-independent pathways, showing IC₅₀ values between 2.2 and 4.8 µM .
- Laryngeal Cancer Cells : Another investigation found that nitroaryl urea derivatives displayed antiproliferative properties against RK33 laryngeal cancer cells while being less toxic to healthy cells .
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | Hepatocellular carcinoma | 2.2 - 4.8 | Apoptosis induction |
| Compound D | Laryngeal cancer | TBD | Cell cycle arrest |
Antioxidant Properties
Compounds with similar structures have also been noted for their antioxidant activities, which can mitigate oxidative stress in cells—a contributing factor in various diseases.
Q & A
Q. Validation Methods :
- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm confirms purity (>95% threshold).
- HRMS (High-Resolution Mass Spectrometry) matches the exact mass (e.g., calculated [M+H]⁺: 413.5 g/mol as per analogs in ).
- ¹H/¹³C NMR verifies the absence of unreacted isocyanate (absence of peaks at δ 120-130 ppm for C=O in urea) .
Advanced: How do electronic effects of the 4-methoxyphenyl and bithiophene moieties influence the compound’s reactivity in cross-coupling reactions?
Answer:
The 4-methoxyphenyl group acts as an electron donor via resonance (+M effect), stabilizing intermediates in Suzuki-Miyaura couplings. In contrast, the bithiophene unit provides π-conjugation, enhancing electron delocalization but may sterically hinder coupling at the central methyl position. Key observations:
- Steric Hindrance : The methyl bridge between bithiophene and urea reduces accessibility for Pd catalysts, requiring bulky ligands (e.g., XPhos) to improve yields .
- Electronic Tuning : Methoxy groups increase electron density, favoring oxidative addition in C–N bond formations (e.g., Buchwald-Hartwig amination) but may slow reductive elimination steps .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- FT-IR : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and absence of isocyanate (~2250 cm⁻¹) .
- ¹H NMR : Key signals include:
- X-ray Crystallography : Resolves spatial arrangement (e.g., planarity of the urea group and dihedral angles between thiophene rings), as seen in analogs .
Advanced: How can computational modeling predict the compound’s binding affinity for biological targets (e.g., kinase inhibitors)?
Answer:
- Docking Studies : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The urea group forms H-bonds with backbone amides (e.g., Met793), while bithiophene engages in π-π stacking with hydrophobic residues .
- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity. Methoxy groups lower LUMO energy, enhancing electrophilicity for nucleophilic attack .
- MD Simulations : Track stability of ligand-protein complexes over 100 ns to identify critical residues (e.g., Thr790 gatekeeper mutations in resistance studies) .
Basic: What are common impurities observed during synthesis, and how are they mitigated?
Answer:
- Byproducts :
- Purification :
Advanced: How does the compound’s fluorescence profile compare to analogous urea-thiophene derivatives, and what mechanistic insights does this provide?
Answer:
- Fluorescence Quenching : The methoxyphenyl group induces a bathochromic shift (λₑₘ ~450 nm) compared to non-substituted analogs (λₑₘ ~420 nm) due to extended conjugation.
- Solvatochromism : Emission intensity decreases in polar solvents (e.g., DMSO) via twisted intramolecular charge transfer (TICT) between the electron-rich methoxy and electron-deficient urea .
- Applications : Enables use as a probe for lipid bilayer interactions (e.g., membrane permeability assays) .
Basic: What stability tests are recommended for long-term storage of this compound?
Answer:
- Accelerated Degradation Studies :
- Storage Conditions :
Advanced: What contradictory data exist regarding the compound’s biological activity, and how can these be resolved?
Answer:
- Contradictions :
- Resolution Strategies :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72h).
- Metabolite Profiling : LC-MS/MS to detect degradation products in cell media that may inhibit activity .
- Target Engagement Studies : CETSA (Cellular Thermal Shift Assay) confirms direct binding to purported targets .
Basic: What solvents are optimal for solubility and reactivity in further derivatization?
Answer:
- Polar Aprotic Solvents : DMF or DMSO enhance solubility (≥10 mg/mL) for SNAr reactions.
- Non-Polar Solvents : Toluene or THF preferred for Pd-catalyzed couplings (minimize catalyst poisoning) .
- Aqueous Buffers : PBS (pH 7.4) with 5% DMSO for in vitro assays .
Advanced: How does the compound’s logP value correlate with its cellular uptake efficiency?
Answer:
- Calculated logP : ~3.2 (via ChemDraw), indicating moderate hydrophobicity.
- Cellular Uptake :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
